(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
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Overview
Description
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, an oxa group, and an azaspiro ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. Common reagents for this step include ammonia or primary amines.
Oxidation and Hydrochloride Formation: The final step involves the oxidation of the intermediate compound to introduce the oxa group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-azaspiro[3.4]octan-5-one;hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amino and oxa groups.
2-Oxa-6-azaspiro[3.4]octan-5-one: This compound lacks the amino group present in (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-4-1-6(2-4)3-8-5(9)10-6;/h4H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXQARBBVISCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC(=O)O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-28-3 |
Source
|
Record name | rac-(2s,4s)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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